molecular formula C22H21N3O5 B12037788 N-naphthalen-1-yl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

N-naphthalen-1-yl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

Cat. No.: B12037788
M. Wt: 407.4 g/mol
InChI Key: MLBJYWQVMSBIPM-YDZHTSKRSA-N
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Description

N-naphthalen-1-yl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring and a trimethoxyphenyl group connected through an oxamide linkage. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide typically involves a multi-step process. One common method includes the condensation reaction between naphthalen-1-amine and 3,4,5-trimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the oxamide linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N-naphthalen-1-yl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines or alcohols

Scientific Research Applications

N-naphthalen-1-yl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds share a similar naphthalene-based structure but differ in the alkyl substituents.

    N-(Naphthalen-1-yl) phenazine-1-carboxamide: This compound has a phenazine ring instead of the trimethoxyphenyl group.

Uniqueness

N-naphthalen-1-yl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and interaction with biological targets, making it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

N-naphthalen-1-yl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H21N3O5/c1-28-18-11-14(12-19(29-2)20(18)30-3)13-23-25-22(27)21(26)24-17-10-6-8-15-7-4-5-9-16(15)17/h4-13H,1-3H3,(H,24,26)(H,25,27)/b23-13+

InChI Key

MLBJYWQVMSBIPM-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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